![molecular formula C9H20ClNO2 B8265813 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride CAS No. 85806-16-2](/img/structure/B8265813.png)
5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride
Overview
Description
5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent and Colorimetric pH Probe Development 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride derivatives have been utilized in the development of fluorescent and colorimetric pH probes. A specific example is the use of a derivative in creating a probe that changes color and fluorescence at neutral pH, useful for monitoring acidic and alkaline solutions. This probe shows promise in real-time pH sensing for intracellular pH imaging due to its high stability and selectivity, as well as large Stokes shifts (Diana et al., 2020).
Enantiomer Separation in Synthesis Processes In the synthesis of biologically relevant compounds, such as (R)-GABOB and (R)-carnitine hydrochloride, 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride derivatives have been used. This involves enzymatic resolution and chemical treatment processes, highlighting the compound's role in synthesizing optically pure substances (Kamal et al., 2007).
Fat Reduction Research In the field of dermatology, derivatives of 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride have been investigated as potential fat-reducing agents. A specific compound, RZL-012, shows effectiveness in destroying adipocytes, leading to a significant reduction in fat tissue volume. This research is pertinent in treatments for fat-related disorders and cosmetic applications (Blaugrund et al., 2021).
Bio-Materials Development Research into bio-materials has utilized derivatives of 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride for developing non-fouling mixed-charge polymer brushes. These brushes exhibit pH responsive properties, switching from bacteria-adhesive to bacteria-resistant under varying pH conditions. This has implications in decontamination and biomedical applications, offering a method to control bacterial adherence on surfaces (Mi et al., 2010).
Derivatization in Mass Spectrometry Imaging In mass spectrometry imaging, 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride derivatives have been used for on-tissue derivatization of carboxyl-containing metabolites. This approach enables the visualization of metabolites' spatial distributions in biological tissues, providing insights into cellular metabolism and signaling (Sun et al., 2020).
properties
IUPAC Name |
5-carboxypentyl(trimethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQRAJIPOWLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC(=O)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742655 | |
Record name | 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride | |
CAS RN |
85806-16-2 | |
Record name | 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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